Triphenylmethanol

Catalog No.
S702074
CAS No.
76-84-6
M.F
C19H16O
M. Wt
260.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triphenylmethanol

CAS Number

76-84-6

Product Name

Triphenylmethanol

IUPAC Name

triphenylmethanol

Molecular Formula

C19H16O

Molecular Weight

260.3 g/mol

InChI

InChI=1S/C19H16O/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,20H

InChI Key

LZTRCELOJRDYMQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Solubility

0.01 M

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Triphenylmethanol (chemical formula: C₁₈H₁₈O) is a white crystalline solid that is insoluble in water and petroleum ether but soluble in organic solvents such as ethanol, diethyl ether, and benzene. It has a melting point of approximately 128-130°C. The compound exhibits interesting acid-base properties; in strongly acidic solutions, it forms a stable trityl carbocation, which is one of the easiest carbocations to isolate . The structure of triphenylmethanol features a tetrahedral carbon atom bonded to three phenyl groups and one hydroxyl group, leading to significant steric hindrance that influences its reactivity .

Triphenylmethanol itself does not have a well-defined mechanism of action in biological systems. However, its derivatives, particularly triphenylmethyl cations (formed in acidic environments), can act as photoacids or initiators for various reactions due to their stability and ability to release protons [].

Precursor for Triarylmethane Dyes:

One of the most significant applications of triphenylmethanol lies in its role as a precursor for the synthesis of triarylmethane dyes. These vibrant dyes, characterized by their intense colors, find extensive use in various industries, including textiles, paints, plastics, and inks []. Triphenylmethanol serves as a starting material for the production of several commercially important triarylmethane dyes, including malachite green and crystal violet [].

Organic Synthesis and Medicinal Chemistry:

Beyond its role in dye production, triphenylmethanol is also employed as a valuable reagent in various organic synthesis reactions. Its acidity and presence of three bulky phenyl groups make it a versatile tool for diverse transformations, including condensations, alkylations, and acylation reactions []. Additionally, research explores the potential of triphenylmethanol and its derivatives in medicinal chemistry, particularly in the development of antiproliferative agents with potential applications in cancer treatment [].

Material Science and Host-Guest Chemistry:

Triphenylmethanol's unique properties, such as its cavity structure and hydrophobic nature, make it an intriguing candidate for research in material science and host-guest chemistry. Its ability to form inclusion complexes with various guest molecules has opened avenues for exploring its potential in applications like molecular recognition and drug delivery systems [, ].

, primarily due to its alcohol functional group. Notably, it can react with acetyl chloride to form triphenylmethyl chloride instead of an ester, showcasing its unique reactivity profile . In acidic conditions, it can lose water to generate the triphenylmethyl cation:

Ph3COH+H+Ph3C++H2O\text{Ph}_3\text{COH}+H^+\rightarrow \text{Ph}_3\text{C}^++H_2O

This cation is known for its stability and reactivity with nucleophiles .

The most common method for synthesizing triphenylmethanol is through the Grignard reaction, where phenylmagnesium bromide reacts with benzophenone or methyl benzoate. The reaction proceeds as follows:

  • Formation of the Grignard reagent:
    PhBr+MgPhMgBr\text{PhBr}+\text{Mg}\rightarrow \text{PhMgBr}
  • Reaction with the carbonyl compound:
    PhMgBr+C O RPh3CO+RMgBr\text{PhMgBr}+\text{C O R}\rightarrow \text{Ph}_3\text{CO}^-+R\text{MgBr}
  • Acid work-up to yield triphenylmethanol:
    Ph3CO+H+Ph3COH\text{Ph}_3\text{CO}^-+H^+\rightarrow \text{Ph}_3\text{COH}

This process typically involves refluxing the reagents in anhydrous ether and requires careful control of moisture to prevent side reactions .

Triphenylmethanol is primarily used as a reagent in organic synthesis and serves as an intermediate in the production of triarylmethane dyes. Its derivatives are also important in dye chemistry due to their vibrant colors and stability . Additionally, it finds application in research laboratories for various synthetic processes.

Studies on triphenylmethanol often focus on its interactions with other chemical species, particularly its ability to form stable carbocations. The trityl cation formed from triphenylmethanol is a subject of interest due to its reactivity with nucleophiles and potential applications in organic synthesis .

Several compounds share structural similarities with triphenylmethanol, including:

  • Benzophenone: A ketone that serves as a precursor in the synthesis of triphenylmethanol.
  • Diphenylmethanol: Contains two phenyl groups instead of three; exhibits different reactivity patterns.
  • Triphenylphosphine oxide: Contains a phosphorus atom; used in various organic transformations.

Comparison Table

CompoundStructureKey Characteristics
TriphenylmethanolPh₃COHStable trityl cation formation
BenzophenonePh₂C=OKetone precursor for Grignard synthesis
DiphenylmethanolPh₂C(OH)Less sterically hindered than triphenylmethanol
Triphenylphosphine oxidePh₃POUsed in organophosphorus chemistry

Triphenylmethanol's unique structure with three phenyl rings imparts distinct steric effects and reactivity that differentiate it from these similar compounds, particularly in forming stable intermediates during reactions .

XLogP3

3.7

Boiling Point

380.0 °C

LogP

3.68 (LogP)

Melting Point

164.2 °C

UNII

U97Q0OU9KB

GHS Hazard Statements

Aggregated GHS information provided by 108 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 55 of 108 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 53 of 108 companies with hazard statement code(s):;
H315 (98.11%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (20.75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (16.98%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

76-84-6

Wikipedia

Triphenylcarbinol

General Manufacturing Information

Benzenemethanol, .alpha.,.alpha.-diphenyl-: ACTIVE

Dates

Modify: 2023-08-15
1. Buchel, K., et al.: Arzneim.-Forsch., 22, 1260 (1972), Sawyer, P., et al.: Drugs, 9, 424 (1975),
2. Protection of thiols, such as cysteine residues in peptide synthesis, as their S-trityl derivatives can be accomplished in high yield in TFA. Cleavage can be effected with HBr in AcOH: J. Chem. Soc. (C), 2683 (1970), with Hg(II) salts, or by oxidation to the disulfide with I2 in MeOH: Helv. Chim. Acta, 51, 2061 (1968). See also Appendix 6.
3. Konshin, V.; Turmasova, A.; Konshina, D. Lewis Acid Catalyzed Reaction of Triphenylmethanol with Acetylacetone. Lett. Org. Chem. 2015, 12 (7), 511-515.
4. Drożdż, W.; Kołodziejski, M.; Markiewicz, G.; Jenczak, A.; Stefankiewicz, A. R. Generation of a Multicomponent Library of Disulfide Donor-Acceptor Architectures Using Dynamic Combinatorial Chemistry. Int. J. Mol. Sci. 2015, 16 (7), 16300-16312.
5. Gessner, Thomas; Mayer, Udo (2000). "Triarylmethane and Diarylmethane Dyes". Ullmann's Encyclopedia of Industrial Chemistry. Weinheim: Wiley-VCH. doi:10.1002/14356007.a27_179.

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